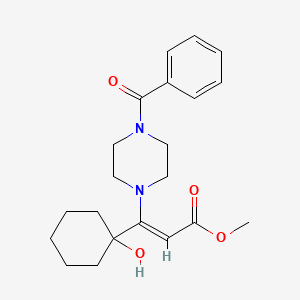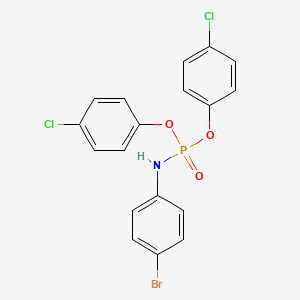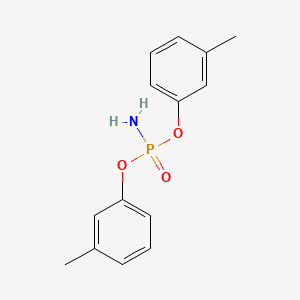![molecular formula C26H32N2O5 B3828622 [4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828622.png)
[4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate
Overview
Description
[4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound that features a benzamido group, a methoxyphenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Formation of the Acetate Ester: This can be done by reacting the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamido and methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of [4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-hydroxyphenyl] acetate: Similar structure but with a hydroxy group instead of a methoxy group.
[4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-ethoxyphenyl] acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of [4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(Z)-2-benzamido-3-oxo-3-(2,3,3-trimethylbutan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-17(29)33-21-14-13-18(16-22(21)32-7)15-20(24(31)28-26(5,6)25(2,3)4)27-23(30)19-11-9-8-10-12-19/h8-16H,1-7H3,(H,27,30)(H,28,31)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGZSPMHHCXDFZ-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC(C)(C)C(C)(C)C)NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NC(C)(C)C(C)(C)C)\NC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorophenyl)(4-methylphenyl){[(trifluoromethyl)sulfonyl]oxy}-lambda~3~-iodane](/img/structure/B3828544.png)
![[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate](/img/structure/B3828555.png)
![1',4'-DIMETHYLDISPIRO[CYCLOHEXANE-1,2'-[3,6,7]TRIOXABICYCLO[2.2.1]HEPTANE-5',1''-CYCLOHEXANE]](/img/structure/B3828576.png)

![[4-[(Z)-2-acetamido-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828583.png)
![4-{2-(acetylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828597.png)
![[4-[(Z)-2-acetamido-3-(2-cyanoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828607.png)
![[4-[(Z)-2-acetamido-3-(4-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828613.png)
![[4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828618.png)
![4-{2-(benzoylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828627.png)
![4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)


![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)
